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molecular formula C11H21NO3 B1277573 tert-Butyl 6-oxohexylcarbamate CAS No. 80860-42-0

tert-Butyl 6-oxohexylcarbamate

Cat. No. B1277573
M. Wt: 215.29 g/mol
InChI Key: VLXBTPVTHZTXBN-UHFFFAOYSA-N
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Patent
US04374128

Procedure details

Pyridinium dichromate (13.5 g, 0.036 mol) is added to a solution of t-butyl-(6-hydroxyhexyl)carbamate (5.88 g, 24 mmol) in dichloromethane (40 ml). After stirring for 24 hours, the reaction mixture is diluted with diethylether/pentane (1:1), filtered through Florisil and concentrated to yield t-butyl-(5-formylpentyl)carbamate (4.13 g, 80%).
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
diethylether pentane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cr](O[Cr]([O-])(=O)=O)([O-])(=O)=O.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[C:22]([O:26][C:27](=[O:36])[NH:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][OH:35])([CH3:25])([CH3:24])[CH3:23]>ClCCl.C(OCC)C.CCCCC>[C:22]([O:26][C:27](=[O:36])[NH:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH:34]=[O:35])([CH3:25])([CH3:23])[CH3:24] |f:0.1.2,5.6|

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])O[Cr](=O)(=O)[O-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
5.88 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCCCCCO)=O
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
diethylether pentane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC.CCCCC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Florisil
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NCCCCCC=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.13 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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